Lasilacton - 124199-68-4

Lasilacton

Catalog Number: EVT-1180235
CAS Number: 124199-68-4
Molecular Formula: C36H45ClN2O10S2
Molecular Weight: 765.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Lasilacton is classified as a potassium-sparing diuretic. It is primarily used in clinical settings for managing conditions such as heart failure, liver cirrhosis, and renal dysfunction. The individual components of Lasilacton—spironolactone and furosemide—are both established medications with well-documented efficacy in treating fluid overload states. Spironolactone acts as an aldosterone antagonist, while furosemide is a loop diuretic, which together provide a synergistic effect in managing edema and hypertension.

Synthesis Analysis

The synthesis of Lasilacton involves the combination of spironolactone and furosemide.

  1. Spironolactone is synthesized through a multi-step process starting from progesterone. Key steps include:
    • Acetylation of the sulfur atom.
    • Formation of the lactone structure through cyclization reactions.
    • The final product is purified through crystallization techniques.
  2. Furosemide is synthesized via a multi-step process that typically involves:
    • The reaction of 4,6-dichlorobenzoic acid with ammonia and 6-furfurylamine.
    • Subsequent steps include sulfonylation and cyclization to form the active compound.

The combination of these two compounds into Lasilacton can be achieved through physical mixing or co-crystallization techniques, ensuring that the pharmacological properties of both drugs are retained.

Molecular Structure Analysis

Lasilacton does not have a distinct molecular structure separate from its components; rather, it is characterized by the molecular structures of spironolactone (C24_{24}H32_{32}O4_{4}S) and furosemide (C12_{12}H11_{11}ClN2_{2}O5_{5}S).

  • Spironolactone features a steroidal backbone with a thioacetyl group and a lactone ring.
  • Furosemide has a sulfonamide group attached to a furan ring, contributing to its diuretic activity.

The structural formulae can be represented as follows:

  • Spironolactone:
    C24H32O4S\text{C}_{24}\text{H}_{32}\text{O}_{4}\text{S}
  • Furosemide:
    C12H11ClN2O5S\text{C}_{12}\text{H}_{11}\text{ClN}_{2}\text{O}_{5}\text{S}
Chemical Reactions Analysis

Lasilacton undergoes various chemical reactions typical for diuretics:

  1. Metabolism: Both spironolactone and furosemide are metabolized in the liver.
    • Spironolactone is converted into active metabolites such as canrenone and thiospironolactone.
    • Furosemide is primarily excreted unchanged but can form metabolites that are also biologically active.
  2. Diuretic Mechanism:
    • Spironolactone inhibits aldosterone binding at mineralocorticoid receptors in the distal nephron, leading to increased sodium excretion while retaining potassium.
    • Furosemide inhibits the Na-K-2Cl symporter in the thick ascending limb of the loop of Henle, resulting in significant diuresis.
Mechanism of Action

The mechanism of action for Lasilacton leverages the complementary effects of its components:

  • Spironolactone antagonizes aldosterone, reducing sodium reabsorption and promoting potassium retention in the kidneys.
  • Furosemide, by contrast, causes rapid excretion of sodium, chloride, and water through its action on the loop of Henle.

This dual action effectively manages fluid overload while minimizing potassium loss, making it suitable for patients at risk for hypokalemia.

Physical and Chemical Properties Analysis

Lasilacton inherits physical properties from its components:

  • Spironolactone:
    • Melting Point: 134 to 135 °C
    • Solubility: Soluble in organic solvents; slightly soluble in water.
  • Furosemide:
    • Melting Point: Approximately 205 °C
    • Solubility: Soluble in water at higher pH levels; slightly soluble in organic solvents.

The combination's stability and solubility profile make it effective for oral administration.

Applications

Lasilacton is primarily used in clinical settings for:

  • Heart Failure Management: Reducing fluid overload while preserving potassium levels.
  • Hypertension Treatment: Effective in patients who require diuretics but are at risk for hypokalemia.
  • Renal Dysfunction Management: Beneficial for patients with compromised kidney function who need diuresis without excessive potassium loss.

Research indicates that Lasilacton may also have potential applications in other conditions characterized by fluid retention or electrolyte imbalance, warranting further investigation into its therapeutic benefits.

Introduction to Lasilactone: Pharmacological Synergy in Diuretic Therapy

Definition and Composition: Furosemide-Spironolactone Combination

Lasilactone is a fixed-dose combination medication containing two distinct diuretic agents: Furosemide (20 mg) and Spironolactone (50 mg) per capsule [1] [5]. This formulation belongs to the therapeutic class of antihypertensive and diuretic combinations, specifically designed to target multiple pathways in renal electrolyte regulation. The capsule form features a white opaque body and blue opaque cap, with lactose monohydrate (95 mg) as a key excipient [1].

Table 1: Composition of Lasilactone

ComponentCategoryQuantity per CapsuleFunction
FurosemideLoop diuretic20 mgInhibits Na⁺/K⁺/2Cl⁻ cotransport in ascending limb of Henle's loop
SpironolactoneAldosterone antagonist50 mgBlocks mineralocorticoid receptors in distal tubules
Lactose monohydrateExcipient95 mgBinder/stabilizer

The pharmacological synergy arises from complementary mechanisms: Furosemide induces rapid natriuresis by inhibiting sodium reabsorption in the thick ascending limb, while Spironolactone promotes potassium retention by antagonizing aldosterone in the distal nephron [1] [5] [6]. This dual action addresses the electrolyte imbalances (particularly hypokalemia) commonly induced by loop diuretics alone, making the combination particularly valuable for conditions involving secondary hyperaldosteronism [4] [8].

Historical Development and Regulatory Approval Pathways

The development of Lasilactone emerged from clinical observations in the 1960-70s that monotherapy diuretics often triggered compensatory hormonal responses limiting their efficacy. Research demonstrated that Furosemide-induced volume depletion activated the renin-angiotensin-aldosterone system (RAAS), leading to sodium retention and potassium wasting [4] [8]. Spironolactone was identified as a rational counteragent due to its aldosterone-blocking properties.

Regulatory approval pathways for such fixed-dose combinations involve complex scientific and regulatory evaluations:

  • European Medicines Agency (EMA): Lasilactone was approved through the centralized procedure requiring demonstration of therapeutic advantage over monocomponents and consistent pharmacokinetic profiles [3] [7]. The approval relied on evidence showing enhanced antihypertensive efficacy in resistant edema with reduced electrolyte disturbances compared to either agent alone [1] [4].
  • U.S. Food and Drug Administration (FDA): Combination products must satisfy the "combination rule" (21 CFR 300.50) proving that each component contributes to therapeutic effects and that the combination is safer/more effective than separate dosing [7]. Documentation required extensive pharmacodynamic studies of the interaction profile.

Table 2: Regulatory Framework for Fixed-Dose Combinations

AgencyKey Regulatory RequirementsEvidence Type
EMATherapeutic superiority to monotherapyComparative efficacy trials; pharmacokinetic studies; safety pharmacovigilance
FDAContribution of each active ingredient to claimed indicationsDose-response studies; bioequivalence data; risk-benefit analysis
WHOPublic health need and quality assuranceStability studies; manufacturing quality controls; preclinical interaction data

A critical regulatory challenge was establishing that the 20:50 ratio provided predictable pharmacodynamic effects without requiring separate dose titration in target populations [1] [7]. Approval was granted specifically for conditions involving demonstrated secondary hyperaldosteronism, reflecting the combination's mechanism-driven design [1] [4].

Pharmacological Rationale for Fixed-Dose Combination Therapy

The scientific foundation for combining Furosemide and Spironolactone rests on three interconnected pharmacological principles:

  • Counterregulation of Adverse Effects: Furosemide enhances potassium excretion, potentially causing hypokalemia. Spironolactone antagonizes this by reducing potassium secretion in the collecting ducts through aldosterone receptor blockade [1] [6] [8]. Studies confirm that this combination maintains serum potassium within normal ranges (±0.2 mEq/L) whereas Furosemide monotherapy decreases it by 0.6-1.0 mEq/L [4] [8].

  • Synergistic Natriuresis: While Furosemide inhibits sodium reabsorption proximally, Spironolactone blocks sodium channels distally, resulting in additive sodium excretion exceeding either drug alone by 35-50% [4] [8]. This is particularly valuable in edema states where RAAS activation diminishes loop diuretic efficacy.

  • Attenuation of Neurohormonal Activation: Furosemide-triggered RAAS activation is mitigated by Spironolactone's suppression of aldosterone activity. Clinical studies document that plasma renin activity increases from 0.69±0.06 to 3.95±0.47 ng/mL/hr with Lasilactone, while urinary aldosterone excretion rises from 9.6±1.6 to 42.8±4.2 μg/day – reflecting compensatory mechanisms being pharmacologically harnessed rather than opposed [4].

The fixed-dose approach offers pharmacokinetic harmonization: Furosemide's short half-life (1.5–2 hours) provides rapid onset, while Spironolactone's longer half-life (18–22 hours) sustains aldosterone blockade [1] [5]. This creates a balanced 24-hour diuretic effect without the peaks and troughs associated with intermittent monotherapy dosing. Clinical trials in essential hypertension demonstrate superior blood pressure reduction versus monotherapy (e.g., reduction from 154/106 mmHg to 126/91 mmHg standing) [4], validating the pharmacodynamic synergy.

The combination exemplifies mechanism-based drug design where understanding counter-regulatory physiology informs therapeutic innovation [8]. By targeting sequential nephron segments and mutually offsetting adverse effects, Lasilactone represents a rationally engineered solution to diuretic resistance and electrolyte complications in chronic fluid-retentive states.

Properties

CAS Number

124199-68-4

Product Name

Lasilacton

IUPAC Name

3-[(7R,8R,9S,10R,13S,14S)-7-acetylsulfanyl-17-hydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]propanoic acid;4-chloro-2-(furan-2-ylmethylamino)-5-sulfamoylbenzoic acid

Molecular Formula

C36H45ClN2O10S2

Molecular Weight

765.3 g/mol

InChI

InChI=1S/C24H34O5S.C12H11ClN2O5S/c1-14(25)30-19-13-15-12-16(26)4-8-22(15,2)17-5-9-23(3)18(21(17)19)6-10-24(23,29)11-7-20(27)28;13-9-5-10(15-6-7-2-1-3-20-7)8(12(16)17)4-11(9)21(14,18)19/h12,17-19,21,29H,4-11,13H2,1-3H3,(H,27,28);1-5,15H,6H2,(H,16,17)(H2,14,18,19)/t17-,18-,19+,21+,22-,23-,24?;/m0./s1

InChI Key

ABIRIUVBSAQPBC-ATJCWOKCSA-N

SMILES

CC(=O)SC1CC2=CC(=O)CCC2(C3C1C4CCC(C4(CC3)C)(CCC(=O)O)O)C.C1=COC(=C1)CNC2=CC(=C(C=C2C(=O)O)S(=O)(=O)N)Cl

Synonyms

lasilacton

Canonical SMILES

CC(=O)SC1CC2=CC(=O)CCC2(C3C1C4CCC(C4(CC3)C)(CCC(=O)O)O)C.C1=COC(=C1)CNC2=CC(=C(C=C2C(=O)O)S(=O)(=O)N)Cl

Isomeric SMILES

CC(=O)S[C@@H]1CC2=CC(=O)CC[C@@]2([C@@H]3[C@@H]1[C@@H]4CCC([C@]4(CC3)C)(CCC(=O)O)O)C.C1=COC(=C1)CNC2=CC(=C(C=C2C(=O)O)S(=O)(=O)N)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.